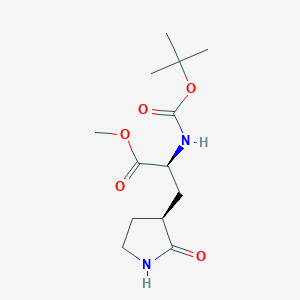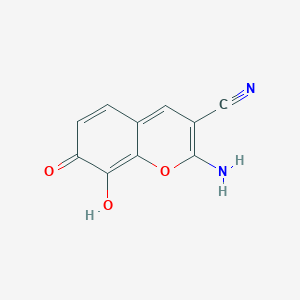
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile, also known as C21H13N3O3, is a chemical compound that has gained significant attention in scientific research. It is a derivative of chromene and has been studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves its interaction with various cellular targets. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been reported to induce apoptosis by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. It has also been reported to reduce the levels of lipid peroxidation and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile in lab experiments is its low toxicity and high selectivity towards cellular targets. It can be easily synthesized in the lab and purified through column chromatography. However, one of the limitations of using this compound is its low solubility in water, which can limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Further studies are needed to explore its mechanism of action and optimize its pharmacokinetic properties. Another area of interest is the development of novel derivatives of this compound with improved efficacy and selectivity. Overall, the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile holds great promise for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential therapeutic applications in various fields of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed. The research on this compound holds great promise for the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves the reaction of 2-hydroxybenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by purification through column chromatography. This method has been reported to yield the compound in good yield and purity.
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a protective effect on the liver and reduce oxidative stress.
Propiedades
Número CAS |
152123-14-3 |
|---|---|
Nombre del producto |
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile |
Fórmula molecular |
C10H6N2O3 |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
7,8-dihydroxy-2-iminochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6-3-5-1-2-7(13)8(14)9(5)15-10(6)12/h1-3,12-14H |
Clave InChI |
AGZPRTNKMPZLJF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
SMILES |
C1=CC(=C(C2=C1C=C(C(=N)O2)C#N)O)O |
SMILES canónico |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
Sinónimos |
2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-imino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



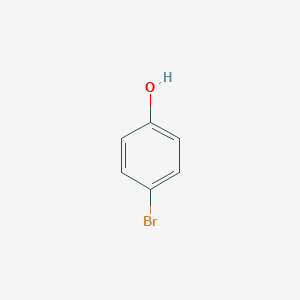
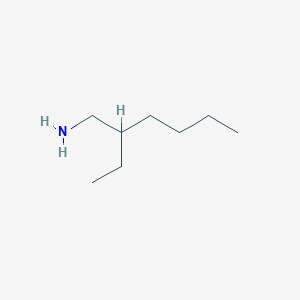
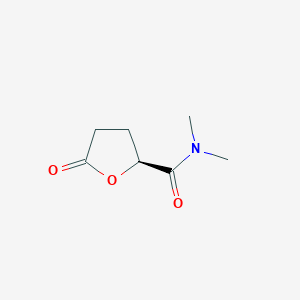
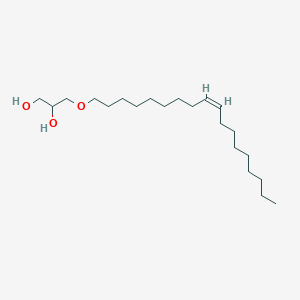
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
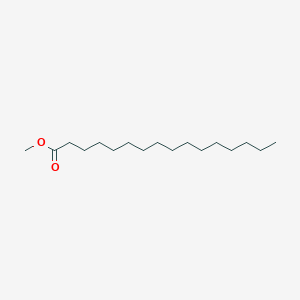
![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
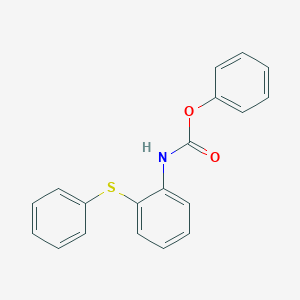
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
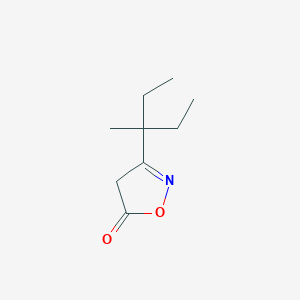
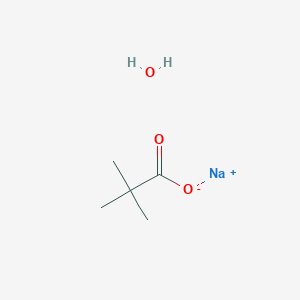
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
